REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:11][C:12](=[O:13])[OH:14])[cH:6][cH:7][c:8]1[O:9][CH3:10].[OH2:19].[OH:15][N+:16]([O-:17])=[O:18]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:11][C:12](=[O:13])[OH:14])[c:6]([N+:16](=[O:15])[O-:17])[cH:7][c:8]1[O:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CC(=O)O)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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COc1cc(CC(=O)O)c([N+](=O)[O-])cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |